Pomalidomide-CO-C6-Br
Description
Conceptual Framework of Targeted Protein Degradation as a Therapeutic Modality
Targeted protein degradation is a novel therapeutic strategy that harnesses the cell's own machinery for protein disposal to eliminate specific proteins of interest (POIs) that are implicated in disease. jsr.org Unlike traditional inhibitors that merely block a protein's activity and require high, sustained occupancy of the target's active site, TPD aims to physically remove the protein from the cell. jsr.orgslas.org This is accomplished by inducing proximity between the target protein and components of the cellular protein degradation system, most notably the ubiquitin-proteasome system (UPS). jsr.orgslas.org The UPS is the primary mechanism by which cells regulate protein homeostasis, clearing out damaged or no-longer-needed proteins. slas.org By co-opting this natural process, TPD can achieve potent and long-lasting pharmacological effects at sub-stoichiometric concentrations, offering a powerful alternative for targeting proteins previously considered "undruggable." jsr.orgnih.gov
Core Principles of Proteolysis-Targeting Chimera (PROTAC) Technology
PROTACs are the archetypal molecules of TPD. frontiersin.org These heterobifunctional molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov E3 ubiquitin ligases are enzymes that play a crucial role in the UPS by selecting specific proteins and tagging them for destruction with a small protein called ubiquitin. frontiersin.org
The mechanism of action for a PROTAC involves the formation of a ternary complex, bringing the POI, the PROTAC molecule, and the E3 ligase into close proximity. frontiersin.orgnih.gov Once this complex is formed, the E3 ligase transfers ubiquitin molecules onto the surface of the POI. This poly-ubiquitination serves as a signal to the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein. slas.orgfrontiersin.org A key advantage of this process is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can go on to mediate the degradation of another POI molecule. jsr.org
Pomalidomide-CO-C6-Br as a Modular Building Block within the PROTAC Paradigm
The modular nature of PROTACs allows for systematic optimization through the modification of any of their three components. nih.govtocris.com Pomalidomide (B1683931) is a well-established and potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most successfully exploited E3 ligases in PROTAC development. nih.govfrontiersin.org To facilitate the rapid synthesis of PROTAC libraries, pomalidomide is often pre-functionalized with a linker terminating in a reactive group.
This compound is one such functionalized building block. It comprises the pomalidomide core, which serves as the CRBN-recruiting element. This is connected via a carbonyl group to a six-carbon alkyl chain (-C6-), which acts as the linker. The linker terminates in a bromine atom (-Br), a reactive handle that can be readily used to attach a ligand for a POI. This modular design streamlines the synthesis process, allowing researchers to couple this building block with various warheads to generate a diverse range of PROTACs for screening and development. tocris.com
Structure
3D Structure
Properties
Molecular Formula |
C20H22BrN3O5 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H22BrN3O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11H2,(H,22,25)(H,23,26,27) |
InChI Key |
IFAPBOJIJUVVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCBr |
Origin of Product |
United States |
Pomalidomide As a Cereblon E3 Ligase Recruiting Moiety
Structural Insights into Pomalidomide-Cereblon (CRBN) Interactions
The interaction between pomalidomide (B1683931) and CRBN is a highly specific molecular event that has been elucidated through extensive structural and biophysical studies. This binding is the initiating step for the downstream ubiquitination and degradation of target proteins.
Pomalidomide, along with its analogs lenalidomide (B1683929) and thalidomide (B1683933), binds directly to CRBN. nih.gov This interaction occurs within a specific binding pocket on the CRBN protein. nih.govacs.org Studies have shown that pomalidomide and lenalidomide exhibit significantly stronger binding to CRBN compared to thalidomide. rsc.orgnih.gov Biophysical assays have determined the half-maximal inhibitory concentration (IC50) for the binding of pomalidomide to the CRBN-DDB1 complex to be approximately 3 µM, similar to lenalidomide, but substantially lower than thalidomide's IC50 of ~30 µM. nih.govresearchgate.net
X-ray crystallography has provided detailed structural views of pomalidomide bound to the CRBN-DDB1 complex. rsc.orgnih.govrcsb.org These structures reveal that the glutarimide (B196013) ring of pomalidomide is crucial for its insertion into the binding pocket of CRBN. researchgate.net The phthalimide (B116566) portion of the molecule is more solvent-exposed, which is a key feature for its mechanism of action in recruiting neosubstrates. nih.gov
Table 1: Binding Affinities of Immunomodulatory Drugs (IMiDs) to the CRBN-DDB1 Complex
The binding of pomalidomide to CRBN is not a simple lock-and-key interaction; it induces significant conformational changes in the CRBN protein. nih.govbiorxiv.org Cryo-electron microscopy studies have revealed that CRBN exists in an equilibrium between an "open" and a "closed" conformation. nih.govbiorxiv.org Pomalidomide binding shifts this equilibrium towards the closed state. biorxiv.org
In the absence of a ligand, CRBN predominantly adopts an open conformation. biorxiv.org Upon binding pomalidomide, a "sensor loop" within CRBN undergoes a structural rearrangement to a β-hairpin, which helps to stabilize the closed conformation. ashpublications.org However, even at saturating concentrations, pomalidomide only induces this closed state in about 20% of CRBN molecules. nih.govbiorxiv.org This is in contrast to newer, more potent CRBN E3 ligase modulators (CELMoDs) like iberdomide (B608038), which can shift a much larger fraction of CRBN to the closed state. biorxiv.orgtandfonline.com This allosteric modulation is critical for creating a new surface on CRBN that is competent for neosubstrate binding. ashpublications.org
Functional Role of Pomalidomide in CRL4CRBN E3 Ubiquitin Ligase Complex Recruitment
Pomalidomide functions by coopting the cellular machinery of the CRL4CRBN E3 ubiquitin ligase complex. nih.gov This complex is composed of several key proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1, also known as RBX1), and the substrate receptor CRBN. nih.govnih.govresearchgate.net In its normal function, CRBN recruits specific cellular proteins for ubiquitination and subsequent degradation.
The binding of pomalidomide to CRBN effectively hijacks this system. nih.gov Pomalidomide acts as a "molecular glue" that alters the substrate specificity of CRBN, enabling it to bind to proteins it would not normally interact with. rsc.orgnih.gov This creates a new ternary complex consisting of CRBN, pomalidomide, and a neosubstrate. rsc.orgnih.gov Once this ternary complex is formed, the E3 ligase complex catalyzes the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the proteasome. nih.govnih.gov
Neosubstrate Engagement and Specificity through Pomalidomide-Bound CRBN
The therapeutic effects of pomalidomide are directly linked to the specific neosubstrates it causes to be degraded. The altered surface of the pomalidomide-bound CRBN allows for the engagement of a new set of proteins, leading to their targeted destruction.
Among the most critical neosubstrates of pomalidomide are the lymphoid transcription factors Ikaros (encoded by the gene IKZF1) and Aiolos (encoded by the gene IKZF3). nih.govnih.govrsc.org These proteins are essential for the survival and proliferation of certain cancer cells, particularly in multiple myeloma. researchgate.net
Pomalidomide induces the interaction between CRBN and both Ikaros and Aiolos. nih.govnih.gov This drug-dependent binding leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors. nih.govresearchgate.net The degradation of Ikaros and Aiolos is a rapid event, observable within hours of treatment. researchgate.net The loss of these factors disrupts downstream signaling pathways, including the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which ultimately contributes to the anti-tumor effects of pomalidomide. rsc.orgrsc.org Crystal structures of the pomalidomide-CRBN-IKZF1 ternary complex have revealed the molecular details of this interaction, showing how the drug bridges the two proteins. rsc.orgrcsb.org
While pomalidomide, lenalidomide, and thalidomide all target CRBN, they exhibit distinct profiles of neosubstrate degradation. rsc.orgnih.gov Pomalidomide is generally a more potent degrader of Ikaros and Aiolos than lenalidomide. researchgate.netnih.gov This increased potency may contribute to its clinical efficacy in patients who have become resistant to lenalidomide. nih.gov
Furthermore, some substrates are selectively targeted by specific analogs. A notable example is casein kinase 1α (CK1α), which is a key neosubstrate for lenalidomide, particularly in the context of myelodysplastic syndromes with a 5q deletion, but is not significantly degraded by pomalidomide. tandfonline.comnih.gov Conversely, pomalidomide is more effective than lenalidomide at inducing the degradation of other neosubstrates like ARID2. rsc.orgrsc.org These differences in substrate degradation profiles are attributed to subtle structural variations among the immunomodulatory drugs, which influence the shape of the ternary complex interface and its affinity for different neosubstrates. rsc.orgnih.gov
Table 2: Differential Substrate Degradation by Pomalidomide and Lenalidomide
Comparative Analysis of Pomalidomide with Related Immunomodulatory Imide Drugs (IMiDs) and CRBN Modulators
The family of CRBN-binding agents has evolved significantly from the parent compound, thalidomide, to more potent and selective molecules. This evolution has led to the development of second-generation IMiDs like lenalidomide and pomalidomide, and more recently, a new class known as Cereblon E3 Ligase Modulators (CELMoDs), which includes compounds like iberdomide, mezigdomide, and avadomide. nih.govpatsnap.comnih.gov These agents differ in their binding affinity for CRBN, their efficiency in degrading neosubstrates, and their resulting biological activities.
Research Findings:
Pomalidomide and its predecessor, lenalidomide, bind more strongly to CRBN than thalidomide. nih.gov This enhanced binding affinity generally translates to more potent anti-myeloma and immunomodulatory effects. nih.gov Structural studies have revealed that all three IMiDs occupy the same binding pocket on CRBN, with the glutarimide moiety being essential for this interaction. nih.govresearchgate.net However, the amino group at the 4-position of pomalidomide's phthalimide ring allows for stronger interactions that enhance the recruitment and degradation of neosubstrates like Ikaros and Aiolos compared to thalidomide. rsc.org While lenalidomide and pomalidomide show similar potencies in some assays, pomalidomide is often considered more potent and can be effective even in patients resistant to lenalidomide. nih.govresearchgate.net
The newer generation of CRBN modulators, known as CELMoDs, were specifically designed for high-affinity binding to Cereblon and maximal degradation of target neosubstrates. nih.govnih.gov
Iberdomide (CC-220) demonstrates a significantly higher binding affinity for CRBN compared to pomalidomide and lenalidomide. rsc.orgnih.gov This results in more efficient and potent degradation of Ikaros and Aiolos. selleckchem.comnih.gov Iberdomide has shown activity in pomalidomide-resistant myeloma cells, suggesting it can overcome some mechanisms of resistance. medchemexpress.comexlibrisgroup.com
Mezigdomide (CC-92480) is described as the most potent of the CELMoDs, exhibiting even greater CRBN-binding affinity than iberdomide. nih.govdrughunter.com It drives rapid, deep, and sustained degradation of Ikaros and Aiolos, leading to powerful anti-myeloma and immune-stimulatory effects. nih.govashpublications.org Notably, it has shown clinical activity in patients who are refractory to IMiDs and other therapies. nih.govashpublications.org
Avadomide (CC-122) is another novel CELMoD that effectively promotes the degradation of Ikaros and Aiolos. nih.govaacrjournals.org It has demonstrated potent antilymphoma and immunomodulatory properties and has been evaluated in various hematological malignancies. aacrjournals.orgashpublications.org
The key difference between traditional IMiDs and the newer CELMoDs lies in their engineered ability to induce a more profound and sustained degradation of target transcription factors, leading to enhanced direct tumor-killing and a more robust activation of the immune system. nih.govashpublications.org This increased potency may allow CELMoDs to be effective in patient populations that have developed resistance to earlier-generation agents. nih.govrsc.org
Comparative Data of CRBN Modulators
| Compound | Class | CRBN Binding Affinity (IC50/Kd) | Key Neosubstrate Degradation Potency (EC50) |
|---|---|---|---|
| Thalidomide | IMiD (1st Gen) | Kd: ~250 nM nih.gov | Less efficient at degrading IKZF1/3 compared to its analogs. nih.gov |
| Lenalidomide | IMiD (2nd Gen) | Kd: ~178 nM nih.gov | Degrades IKZF1, IKZF3, and CK1α. nih.govjst.go.jp |
| Pomalidomide | IMiD (3rd Gen) | Kd: ~157 nM nih.gov | Potently degrades IKZF1 and IKZF3. nih.gov More potent than lenalidomide in many contexts. nih.gov |
| Iberdomide (CC-220) | CELMoD | IC50: ~60-150 nM selleckchem.commedchemexpress.com | Aiolos (IKZF3) EC50: ~0.5 nM; Ikaros (IKZF1) EC50: ~1 nM. selleckchem.com More potent than pomalidomide. rsc.org |
| Mezigdomide (CC-92480) | CELMoD | Highest binding potency among listed CELMoDs. nih.gov | Most potent degrader of Ikaros and Aiolos among listed CELMoDs. nih.govashpublications.org |
| Avadomide (CC-122) | CELMoD | Binds CRBN with high potency. nih.govaacrjournals.org | Potently degrades Aiolos and Ikaros. aacrjournals.orgmedchemexpress.com |
Linker Chemistry and Rational Design Principles of Pomalidomide Co C6 Br and Its Derivatives in Protacs
Design Considerations for Linker Architecture in Pomalidomide-Based PROTACs
The rational design of PROTAC linkers is a multifaceted process that requires careful consideration of several structural and chemical properties to achieve optimal degradation of the target protein.
Aliphatic chains, particularly alkyl chains, are among the most common motifs used in PROTAC linker design. explorationpub.com Their prevalence is due in part to their straightforward synthesis and the ease with which their length can be systematically varied. nih.gov The "-CO-C6-Br" in Pomalidomide-CO-C6-Br represents an alkyl linker, specifically a six-carbon chain, attached to the pomalidomide (B1683931) core via an amide bond and terminating in a bromine atom. This type of linker imparts a degree of flexibility to the PROTAC molecule, which can be crucial for allowing the two ends of the chimera to adopt the necessary conformations for effective ternary complex formation. arxiv.org
Table 1: Examples of Pomalidomide-Based PROTAC Building Blocks with Aliphatic Linkers
| Compound Name | Linker Structure | Terminal Functional Group |
| This compound | Carbonyl-hexyl | Bromo |
| Pomalidomide-C6-CO2H | Hexyl | Carboxylic Acid |
| Pomalidomide-C6-amine | Hexyl | Amine |
This table showcases common Pomalidomide-based building blocks with aliphatic linkers, highlighting the terminal functional group available for conjugation.
In addition to purely aliphatic chains, polyethylene (B3416737) glycol (PEG) units are frequently incorporated into PROTAC linkers. explorationpub.com PEG linkers offer increased hydrophilicity compared to their alkyl counterparts, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. sigmaaldrich.com It is also common to find heterogeneous linkers that combine both alkyl and PEG motifs. nih.gov This strategy allows for fine-tuning of the linker's properties, balancing flexibility, length, and solubility. nih.gov For instance, a linker might consist of a C6 alkyl chain connected to several PEG units. This modular approach, often utilizing pre-synthesized pomalidomide-linker conjugates, enables the rapid generation of PROTAC libraries with diverse linker compositions to screen for optimal degradation activity. nih.govsigmaaldrich.com
The introduction of heteroatoms like oxygen within the linker chain, as seen in PEG linkers, can sometimes impact the degradation efficiency. One study noted that replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the presence of oxygen atoms might inhibit PROTAC activity in certain contexts. explorationpub.com
The length and flexibility of the linker are paramount to the successful formation of a productive ternary complex. nih.gov An optimal linker length is necessary to bridge the E3 ligase and the target protein without inducing steric clashes. A linker that is too short may prevent the two proteins from coming together effectively, while an excessively long and flexible linker might lead to non-productive binding modes or an entropic penalty that disfavors complex formation. arxiv.orgacs.org
The "hook effect," a phenomenon where the degradation efficiency decreases at high PROTAC concentrations, can also be influenced by linker properties. A well-designed linker facilitates the formation of the 1:1:1 ternary complex (E3 ligase:PROTAC:target protein), while suboptimal linkers might favor the formation of binary complexes (PROTAC:E3 ligase or PROTAC:target protein), which are non-productive and contribute to the hook effect. Studies have shown that even subtle changes in linker length, such as the addition or removal of a single ethylene (B1197577) glycol unit, can dramatically alter the degradation profile and selectivity of a PROTAC. explorationpub.com Computational modeling has become an increasingly valuable tool for predicting how linker length and flexibility will impact the geometry and stability of the ternary complex, thereby guiding the rational design of more effective degraders. nih.gov
Strategic Utilization of Terminal Functional Groups for Target Ligand Conjugation
The terminal functional group of the linker is the chemical handle used to attach the target protein ligand, completing the synthesis of the heterobifunctional PROTAC molecule. The choice of this group dictates the type of conjugation chemistry that can be employed.
The bromine atom in this compound serves as a reactive handle for conjugation. Alkyl bromides are electrophilic and can react with nucleophiles, such as amines, thiols, or carboxylates on the target ligand, through nucleophilic substitution reactions. This makes them versatile intermediates in PROTAC synthesis. However, the alkylation of amines with alkyl halides can sometimes lead to low yields and poor chemoselectivity, making it a less favored strategy in some cases. nih.gov
Carboxylic acid and amine functional groups are arguably the most common handles used for PROTAC synthesis due to the reliability and versatility of amide bond formation. chemrxiv.org Pomalidomide derivatives terminating in a carboxylic acid (e.g., Pomalidomide-C6-CO2H) can be readily coupled with an amine-containing target ligand using standard peptide coupling reagents. sigmaaldrich.comweeiboo.com Conversely, pomalidomide derivatives with a terminal amine (e.g., Pomalidomide-C6-amine) can be reacted with a carboxylic acid on the target ligand. broadpharm.com
This amide coupling strategy is widely employed for its efficiency and the stability of the resulting amide bond. chemrxiv.org The availability of a wide range of pomalidomide-linker conjugates with terminal carboxylic acid or amine groups allows for a modular and high-throughput approach to PROTAC library synthesis, facilitating the exploration of structure-activity relationships. sigmaaldrich.comsigmaaldrich.com While amide bonds are prevalent, research has also explored other linkage chemistries, such as ester bonds, to modulate the physicochemical properties and biological activity of PROTACs. chemrxiv.orgnih.gov
Azide (B81097) Functionalization for Orthogonal Click Chemistry Approaches
The functionalization of PROTAC linkers with moieties suitable for bioorthogonal reactions, such as azides for click chemistry, represents a powerful strategy for modular and efficient PROTAC synthesis. explorationpub.com The terminal bromide of a building block like this compound serves as a versatile chemical handle that can be readily converted into an azide. This transformation is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide. The resulting pomalidomide-linker-azide derivative is a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. ugent.be
The CuAAC reaction is prized for its high efficiency, selectivity, mild reaction conditions, and inertness towards many other functional groups commonly found in complex biomolecules. ugent.be This allows for the covalent "clicking" of the azide-functionalized pomalidomide-linker to a protein of interest (POI) ligand that has been correspondingly functionalized with a terminal alkyne. This approach has proven invaluable for rapidly assembling diverse libraries of PROTACs to explore structure-activity relationships (SAR), varying linker lengths, composition, and conjugation vectors. explorationpub.com
Research has demonstrated the successful application of this strategy. For instance, a JQ1-pomalidomide conjugate was synthesized using a copper-assisted azide-alkyne click reaction. rsc.org Furthermore, solid-phase synthesis methodologies have been developed that utilize resin-bound pomalidomide-azide intermediates, allowing for the facile and rapid construction of PROTACs with various linkers and POI ligands. nih.gov The use of azides that can chelate copper, such as picolyl azides, has been shown to dramatically accelerate the CuAAC reaction under biocompatible conditions, enhancing detection sensitivity and increasing labeling efficiency on live cells. nih.gov This chelation-assisted approach can compensate for lower copper concentrations, thus reducing potential cytotoxicity while still achieving high reaction rates. nih.gov
Synthetic Methodologies for Pomalidomide-Linker Conjugates
The synthesis of pomalidomide-linker conjugates is a critical step in the assembly of cereblon (CRBN)-recruiting PROTACs. nih.govresearchgate.net Several synthetic routes are available, each with distinct advantages and limitations. The most common strategies involve modifying a pomalidomide precursor or pomalidomide itself. researchgate.net
Key synthetic routes include:
Nucleophilic Aromatic Substitution (SNAr): This is one of the most prevalent and effective methods. It typically involves the reaction of an amine-terminated linker with a pomalidomide precursor bearing a good leaving group at the 4-position of the isoindolinone core, most commonly 4-fluorothalidomide. explorationpub.comnih.gov
Acylation: This route involves forming an amide bond by reacting the aromatic amine of pomalidomide with an activated carboxylic acid on the linker (e.g., an acyl chloride). rsc.orgfrontiersin.org While effective, this method introduces an additional amide bond, which can increase the polar surface area and add a hydrogen bond acceptor to the final PROTAC molecule. rsc.orgnih.gov
Alkylation: This strategy involves the alkylation of the aromatic amine of pomalidomide with a linker containing a suitable electrophile, such as an alkyl halide. However, this approach often suffers from low yields and poor chemoselectivity. frontiersin.org
Due to its efficiency and reliability, the SNAr reaction with 4-fluorothalidomide has become a favored method for preparing pomalidomide-linker building blocks. nih.gov
Efficient and High-Yield Preparation of this compound and Related Building Blocks
The efficient and high-yield synthesis of pomalidomide-linker building blocks is essential for advancing PROTAC research and development. Traditional methods for preparing these conjugates were often plagued by low yields and the formation of difficult-to-remove byproducts. nih.govrsc.org Recent research has focused on optimizing reaction conditions to overcome these challenges.
A significant breakthrough involves the optimization of the SNAr reaction between amine-terminated linkers and 4-fluorothalidomide. nih.gov By systematically studying the effects of solvent and temperature, researchers found that conducting the reaction in DMSO at 90 °C significantly improved yields and simplified purification compared to earlier methods using DMF. nih.govresearchgate.net
A key finding from these optimization studies was that secondary amines consistently provide higher yields than primary amines. nih.govrsc.org This trend was exploited to synthesize a variety of pomalidomide derivatives in high yields. For the synthesis of a building block like this compound, the analogous SNAr reaction would be performed with 4-fluorothalidomide and a linker such as 6-bromohexylamine, under these optimized conditions to ensure an efficient and high-yielding preparation.
The table below summarizes the yields of various pomalidomide derivatives prepared using an optimized SNAr protocol, demonstrating the method's efficiency.
| Amine Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| N-(tert-butoxycarbonyl)prop-2-yn-1-amine | Pomalidomide-alkyne derivative | 81 | nih.gov |
| tert-butyl (2-aminoethyl)carbamate | Pomalidomide-Boc-diamine derivative | 85 | nih.gov |
| Piperidin-4-amine | Pomalidomide-piperidine derivative | 75 | nih.gov |
| Methyl 6-aminohexanoate | Pomalidomide-C5-CO2Me derivative | 68 | researchgate.net |
| N-Methyl-N-(prop-2-yn-1-yl)amine (Secondary Amine) | Pomalidomide-alkyne derivative | 91 | nih.gov |
| tert-butyl piperazine-1-carboxylate (Secondary Amine) | Pomalidomide-Boc-piperazine derivative | 99 | nih.gov |
Accelerated Synthesis Strategies for PROTAC Library Generation
The development of novel PROTACs often requires the screening of large libraries of compounds to optimize factors like linker length, composition, and attachment points. explorationpub.com Therefore, accelerated synthesis strategies are crucial for the rapid generation of these libraries. portlandpress.com
One-Pot Synthesis: Researchers have developed a protecting-group-free, one-pot strategy for preparing pomalidomide-based PROTACs. nih.gov This method leverages the differential reactivity between primary and secondary amine nucleophiles to sequentially assemble the PROTAC in a single reaction vessel. This approach was used to synthesize JQ1-pomalidomide conjugates in yields up to 62%, significantly reducing the time, steps, and cost associated with traditional multi-step, purification-heavy syntheses. rsc.orgnih.gov Such one-pot methods are ideally suited for medicinal chemistry programs that need to generate a large number of candidates quickly to explore structure-activity relationships. rsc.org
Solid-Phase Organic Synthesis (SPOS): SPOS offers a powerful, modular platform for the parallel synthesis of PROTAC libraries. portlandpress.com In this approach, the E3 ligase ligand (e.g., pomalidomide) and a linker are constructed on a solid support (resin) in the early stages. nih.gov Subsequently, various POI ligands can be introduced at a later stage through different conjugation reactions, such as amide bond formation or click chemistry. nih.govportlandpress.com This strategy is highly adaptable, allowing for facile variation in linker length and the type of POI ligand, and it simplifies purification as excess reagents can be washed away from the resin-bound product. nih.gov
The use of pre-formed, functionalized building blocks, such as this compound or its derivatives (e.g., Pomalidomide-C6-COOH), is central to these accelerated strategies. sigmaaldrich.com These building blocks enable parallel synthesis, allowing for the rapid generation of PROTAC libraries that feature variations in crosslinker length, composition, and the choice of E3 ligase ligand, thereby streamlining the discovery of optimal protein degraders. sigmaaldrich.com
Molecular Mechanisms of Pomalidomide Co C6 Br Mediated Targeted Protein Degradation
Principles of Ternary Complex Assembly and Stabilization in PROTACs
The cornerstone of PROTAC action is the formation of a ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. nih.govspringernature.com This complex brings the target protein into close proximity with the E3 ligase, initiating the process of targeted degradation. researchgate.net The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation. nih.govresearchgate.net
Stoichiometry and Conformational Dynamics of E3 Ligase-PROTAC-Target Protein Complexes
The formation of the ternary complex is a dynamic process governed by the principles of molecular recognition and binding kinetics. nih.govspringernature.com The stoichiometry of the complex is typically 1:1:1, with one molecule of the target protein, one molecule of the PROTAC, and one molecule of the E3 ligase. nih.gov However, the formation of this complex is not always straightforward. At high concentrations, PROTACs can sometimes lead to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase), which can inhibit the formation of the active ternary complex. This phenomenon is known as the "hook effect". nih.govresearchgate.net
The conformational dynamics of the ternary complex are also crucial for its function. biorxiv.org The flexibility of the linker connecting the two ligands of the PROTAC allows the complex to adopt various conformations. biorxiv.org Some of these conformations will be more favorable for the subsequent ubiquitination of the target protein than others. The stability of the ternary complex is influenced by a variety of factors, including the specific interactions between the PROTAC and the two proteins, as well as the interactions between the proteins themselves. nih.govresearchgate.net In some cases, the binding of the PROTAC can induce conformational changes in the proteins that lead to cooperative binding, where the formation of the ternary complex is more favorable than the formation of either of the binary complexes alone. nih.govresearchgate.net
Structural Biology Contributions to Understanding Ternary Complex Formation
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the three-dimensional structures of ternary complexes. nih.govnih.gov These structures have provided invaluable insights into the molecular interactions that govern complex formation and stability. rsc.orgnih.gov For example, the crystal structure of a PROTAC called MZ1 in a ternary complex with the VHL E3 ligase and the BRD4 protein revealed that the PROTAC molecule folds into a compact conformation to facilitate favorable interactions between the two proteins. nih.gov
These structural studies have also highlighted the importance of the linker in determining the geometry of the ternary complex. nih.gov The length and composition of the linker can influence the relative orientation of the E3 ligase and the target protein, which in turn can affect the efficiency of ubiquitination. nih.gov By providing a detailed picture of the ternary complex at the atomic level, structural biology is guiding the rational design of more potent and selective PROTACs. nih.govnih.gov
Ubiquitination Cascade Triggered by PROTAC-Induced Proximity
Once the ternary complex is formed, the E3 ligase is brought into close proximity with the target protein, enabling the transfer of ubiquitin molecules to the target. rsc.orgresearchgate.net This process, known as ubiquitination, marks the target protein for degradation by the proteasome. frontiersin.orgresearchgate.net
Role of E1, E2, and E3 Enzymes in Directed Ubiquitin Transfer
The ubiquitination process involves a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). nih.govfrontiersin.org
E1 Enzyme: The process begins with the E1 enzyme, which activates a ubiquitin molecule in an ATP-dependent manner. researchgate.net
E2 Enzyme: The activated ubiquitin is then transferred to an E2 enzyme. researchgate.net
E3 Enzyme: The E3 ligase, recruited by the PROTAC, acts as a scaffold, bringing the E2-ubiquitin complex into close proximity with the target protein. This allows the E2 enzyme to transfer the ubiquitin molecule to a specific lysine (B10760008) residue on the surface of the target protein. researchgate.netresearchgate.net
Polyubiquitination Chain Formation and Specificity on Degraded Substrates
A single ubiquitin molecule is often not sufficient to signal for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, is typically required. researchgate.netfrontiersin.org This is achieved through the sequential transfer of additional ubiquitin molecules to the previously attached ubiquitin. youtube.com The type of linkage between the ubiquitin molecules in the chain can determine the fate of the target protein. cam.ac.uk Chains linked at lysine 48 (K48) are the canonical signal for proteasomal degradation. frontiersin.orgcam.ac.uk
The specificity of ubiquitination is determined by several factors. The E3 ligase itself has a substrate-binding domain that recognizes specific target proteins. youtube.com In the context of PROTACs, the specificity is further enhanced by the target-binding ligand of the PROTAC molecule. nih.gov The length and flexibility of the PROTAC linker also play a role in determining which lysine residues on the target protein are accessible for ubiquitination. biorxiv.org
Proteasomal Recognition and Subsequent Degradation of Ubiquitinated Proteins
Once the target protein has been tagged with a polyubiquitin chain, it is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins in the cell. researchgate.netnih.gov The proteasome has ubiquitin receptors that bind to the polyubiquitin chain on the target protein. cam.ac.uknih.gov After binding, the target protein is unfolded and threaded into the catalytic core of the proteasome, where it is broken down into small peptides. nih.gov The ubiquitin molecules are cleaved from the target protein and recycled for future use. researchgate.net The PROTAC molecule, having catalyzed the ubiquitination of the target protein, is also released and can go on to recruit another target protein for degradation. nih.gov This catalytic mode of action allows PROTACs to be effective at very low concentrations. nih.gov
Kinetic Analysis of Protein Degradation by Pomalidomide-CO-C6-Br Derived PROTACs
The kinetic profile of a PROTAC is a critical measure of its biological activity. It defines the speed and efficiency with which the target protein is degraded within the cell. These kinetics are influenced by multiple factors, including the rates of ternary complex formation, ubiquitination, and the catalytic nature of the PROTAC itself.
PROTACs derived from this compound act catalytically, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. bio-techne.com This catalytic action allows for sustained protein knockdown at sub-stoichiometric concentrations. bio-techne.com The process begins with the PROTAC inducing proximity between the target protein and the E3 ligase, which leads to the transfer of ubiquitin chains to the target. researchgate.net This polyubiquitination marks the protein for destruction by the 26S proteasome, the cell's primary machinery for degrading proteins. researchgate.netnih.gov
The rate of depletion of the target protein and its resulting cellular half-life are key parameters evaluated during the development of a PROTAC. The duration of the PROTAC's effect is adjustable and can be reversed upon washout of the compound. bio-techne.com While specific half-life data for PROTACs derived directly from this compound are not detailed in the provided search results, the general principle is that by continuously tagging the target for degradation, the PROTAC effectively shortens the target's functional half-life within the cell.
The efficacy of a PROTAC is commonly quantified by its DC50 and Dmax values, which are determined through dose-response experiments. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax indicates the maximum percentage of protein degradation achievable. A lower DC50 value signifies higher potency.
The structure of the PROTAC, including the E3 ligase ligand, the linker, and the target-binding warhead, significantly influences these parameters. For instance, subtle changes in linker configuration can switch degradation selectivity between highly homologous proteins. nih.gov Studies on p38 MAP kinase family members demonstrated this principle clearly. By altering the linker attachment point on the VHL E3 ligase ligand, researchers developed PROTACs with distinct selectivity for either p38α or p38δ. frontiersin.org Similarly, conjugating a promiscuous kinase inhibitor with a pomalidomide (B1683931) ligand resulted in a degrader that, despite binding to many kinases, only degraded a select few. frontiersin.org This highlights that binding affinity to the target does not always correlate with degradation efficiency. nih.gov
The following table presents data for various pomalidomide- and VHL-based PROTACs, illustrating typical degradation efficacy values found in research.
| Degrader | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Source |
|---|---|---|---|---|---|
| SJF-α | p38α | MDA-MB-231 | ~7 | ~97 | frontiersin.org |
| Defactinib-PROTAC | p38α | MDA-MB-231 | 210 | 91 | frontiersin.org |
| SJF-δ | p38δ | MDA-MB-231 | ~46 | ~99 | frontiersin.org |
| XD2-149 | ZFP91 | Not Specified | Nanomolar range | Not Specified | researchgate.net |
This table is interactive. You can sort and filter the data.
Cellular Degradation Pathways and Subcellular Compartmentalization of PROTAC Action
The primary cellular degradation pathway hijacked by pomalidomide-based PROTACs is the ubiquitin-proteasome system (UPS). researchgate.netnih.gov Pomalidomide recruits CRBN, which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. nih.gov The PROTAC facilitates the formation of a ternary complex, bringing the target protein into the vicinity of the CRL4^CRBN^ ligase, which would not normally interact with it. nih.gov This induced proximity leads to the polyubiquitination of the target protein, typically through lysine-48 linked chains, which serves as the signal for recognition and degradation by the 26S proteasome. nih.gov
The efficiency of this process is not uniform throughout the cell; it is significantly influenced by the subcellular compartmentalization of the components involved. The location of the target protein, the E3 ligase, and other elements of the UPS can determine the susceptibility of a target to PROTAC-mediated degradation. nih.gov For a PROTAC to be effective, both the target protein and the recruited E3 ligase must be accessible within the same subcellular compartment. nih.gov For example, a study using a HaloPROTAC demonstrated a wide range of activity across different subcellular compartments but was ineffective in the Golgi compartment. nih.gov This underscores that the subcellular context, including whether a target is part of a larger protein complex, can have a profound impact on its amenability to degradation by a specific PROTAC. nih.gov
Biochemical and Cellular Research Methodologies for Pomalidomide Co C6 Br Derivatives
In Vitro Assays for E3 Ligase Binding and Modulator Activity
In vitro assays are fundamental to confirming the direct interaction of pomalidomide-based PROTACs with the Cereblon (CRBN) E3 ubiquitin ligase and evaluating their ability to recruit target proteins for ubiquitination.
Quantitative binding studies are essential for determining the affinity and kinetics of the interaction between a pomalidomide (B1683931) derivative and its target E3 ligase, CRBN.
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. In the context of pomalidomide-based PROTACs, a fluorescently labeled CRBN ligand can be used. When the PROTAC binds to CRBN, the resulting complex is larger and tumbles more slowly in solution, leading to an increase in fluorescence polarization. This change can be used to calculate the binding affinity (KD) of the PROTAC for the E3 ligase. nih.gov A representative FP-based binding assay can show high affinity of a pomalidomide derivative to CRBN. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions. nih.govreactionbiology.com In a typical SPR experiment for a pomalidomide-based PROTAC, the CRBN protein is immobilized on a sensor chip, and the PROTAC is flowed over the surface. researchgate.net The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of the binding affinity (KD) and kinetic parameters (ka and kd). reactionbiology.comresearchgate.net For instance, SPR has been used to measure the binding affinities of thalidomide (B1683933) analogs to CRBN, demonstrating that chemical modifications to the phthalimide (B116566) portion of the molecule can be made without significantly impairing CRBN binding. nih.gov
| Technique | Principle | Key Parameters Measured | Typical Application for Pomalidomide Derivatives |
|---|---|---|---|
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. | Binding Affinity (KD), IC50 | Determining the binding affinity of the pomalidomide moiety to the CRBN E3 ligase. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon molecular binding. | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) | Characterizing the real-time binding kinetics of the pomalidomide-based PROTAC to immobilized CRBN. reactionbiology.comresearchgate.net |
Once binding to the E3 ligase is confirmed, it is crucial to demonstrate that the PROTAC can effectively recruit a target protein and promote its ubiquitination. In vitro ubiquitination assays are designed to directly measure this activity. These assays typically include the E1 activating enzyme, E2 conjugating enzyme, the CRBN E3 ligase complex, the target protein of interest, ubiquitin, and ATP in a reconstituted system. lifesensors.com The addition of the pomalidomide-based PROTAC should lead to the formation of a ternary complex (PROTAC-CRBN-target protein), resulting in the polyubiquitination of the target protein. The extent of ubiquitination can then be assessed by methods such as immunoblotting with antibodies specific for ubiquitin or the target protein. nih.gov
| Assay Component | Function |
|---|---|
| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. |
| CRBN E3 Ligase Complex | Specifically recognizes the pomalidomide moiety of the PROTAC and facilitates the transfer of ubiquitin to the recruited target protein. nih.gov |
| Target Protein of Interest (POI) | The protein targeted for degradation. |
| Pomalidomide-based PROTAC | Bridges the CRBN E3 ligase and the POI to form a ternary complex. |
| Ubiquitin | The small regulatory protein that is attached to the target protein. |
| ATP | Provides the energy for the ubiquitination cascade. |
Cellular Assays for Targeted Protein Degradation Assessment
While in vitro assays provide valuable information on the molecular mechanism of action, cellular assays are essential to confirm that a pomalidomide-based PROTAC can effectively induce the degradation of its target protein within a physiological context.
Immunoblotting (Western Blotting): This is a widely used technique to quantify the levels of a specific protein in cell lysates. nih.gov Cells are treated with the pomalidomide-based PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific to the target protein to visualize and quantify its abundance. A successful PROTAC will show a dose- and time-dependent decrease in the level of the target protein. researchgate.net
Immunofluorescence: This technique allows for the visualization and quantification of protein levels within intact cells. Cells grown on coverslips are treated with the PROTAC, fixed, and then incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody. Microscopic analysis can reveal a decrease in the fluorescence signal corresponding to the target protein, confirming its degradation.
Flow cytometry is a powerful high-throughput technique that can be used to quantify protein degradation in a large population of cells. kcasbio.com Cells can be engineered to express the target protein fused to a fluorescent reporter, such as GFP. springernature.com Upon treatment with a pomalidomide-based PROTAC, the degradation of the target protein will lead to a decrease in the GFP signal, which can be quantified by flow cytometry. kcasbio.comspringernature.com This method is particularly useful for screening large libraries of PROTACs and for determining the half-maximal degradation concentration (DC₅₀). springernature.com Furthermore, flow cytometry can be used for phenotypic analysis, such as assessing changes in cell cycle progression or the induction of apoptosis following the degradation of a key regulatory protein. acs.org
A critical aspect of PROTAC development is ensuring their specificity. Pomalidomide itself is known to induce the degradation of certain zinc finger transcription factors. nih.gov Therefore, it is essential to assess whether a pomalidomide-based PROTAC causes the unintended degradation of other proteins, known as off-target effects. Quantitative mass spectrometry-based proteomics is the gold standard for this purpose. nih.govnih.gov In this approach, cells are treated with the PROTAC, and the entire proteome is extracted, digested into peptides, and analyzed by mass spectrometry. By comparing the proteomes of treated and untreated cells, researchers can identify and quantify any proteins that are significantly downregulated, providing a comprehensive profile of the PROTAC's specificity. researchgate.net While powerful, this technique can be less sensitive for low-abundance proteins. nih.govnih.gov
| Technique | Primary Application | Information Gained |
|---|---|---|
| Immunoblotting | Quantification of target protein levels in cell lysates. nih.gov | Confirmation and quantification of dose- and time-dependent protein degradation. researchgate.net |
| Immunofluorescence | Visualization and localization of target protein within cells. | Visual confirmation of protein degradation and subcellular localization changes. |
| Flow Cytometry | High-throughput quantification of protein degradation and phenotypic analysis. kcasbio.com | DC₅₀ values, kinetic parameters of degradation, and cellular consequences of protein loss (e.g., apoptosis, cell cycle arrest). springernature.comacs.org |
| Quantitative Proteomics | Comprehensive profiling of on-target and off-target protein degradation. nih.govnih.gov | Specificity profile of the PROTAC, identification of unintended targets. researchgate.net |
Structural Biology Techniques for Ternary Complex Characterization
Elucidating the three-dimensional structure of the ternary complex is paramount for the rational design and optimization of PROTACs. High-resolution structural data can reveal the critical protein-protein and protein-ligand interactions that drive complex formation and stability, thereby guiding the design of more potent and selective degraders.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques for obtaining high-resolution structural information of macromolecular complexes.
X-ray crystallography has been instrumental in revealing the binding mode of pomalidomide and other immunomodulatory drugs (IMiDs) to CRBN. nih.govrcsb.org Crystal structures of the DDB1-CRBN complex bound to pomalidomide have shown that the glutarimide (B196013) moiety of the molecule binds within a hydrophobic pocket of CRBN, while the phthalimide ring is more solvent-exposed, providing an attachment point for the linker in PROTAC design. nih.govrcsb.org The first crystal structure of a PROTAC-mediated ternary complex provided a groundbreaking insight into the protein-protein interactions induced by the bifunctional molecule. nih.gov These structures are invaluable for structure-based drug design, allowing researchers to visualize how the linker and warhead can be modified to improve cooperativity and selectivity. nih.govresearchgate.net
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes that are challenging to crystallize. Cryo-EM has been used to determine the structure of the DDB1-CRBN complex in the presence of pomalidomide and a neosubstrate. rcsb.orgpdbj.orgnih.gov These studies have revealed that the binding of pomalidomide can induce conformational changes in CRBN, shifting it from an "open" to a "closed" state that is more favorable for neosubstrate recruitment. nih.govdigitellinc.com This highlights the allosteric nature of PROTAC-mediated ternary complex formation.
A summary of exemplary structural data for pomalidomide-related complexes is presented in Table 1.
Table 1: Exemplary Structural Data for Pomalidomide-Related Ternary Complexes
| PDB ID | Method | Resolution (Å) | Description |
| 4CI3 | X-ray Diffraction | 3.50 | Structure of the DDB1-CRBN E3 ubiquitin ligase bound to Pomalidomide. rcsb.org |
| 8TNP | Cryo-EM | Not specified | Cryo-EM structure of DDB1dB:CRBN:Pomalidomide:SD40. rcsb.orgpdbj.org |
| Not applicable | Cryo-EM | ~3.9 | Cryo-EM structure of pomalidomide-induced closed CRBN conformation. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions and conformational dynamics in solution, providing information that is complementary to the static pictures offered by crystallography and cryo-EM. For pomalidomide-based PROTACs, NMR can be used to:
Map the binding interface: By monitoring chemical shift perturbations in the spectra of the target protein and CRBN upon addition of the PROTAC, the residues involved in binding can be identified. This is crucial for confirming the binding mode and understanding the specificity of the interactions.
Characterize linker conformation: The flexibility and conformation of the linker connecting the pomalidomide and warhead moieties are critical for productive ternary complex formation. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the solution conformation of the linker. chemrxiv.org
Study ternary complex dynamics: NMR can be used to study the kinetics and thermodynamics of ternary complex formation, providing valuable data on the cooperativity of binding.
While challenging for large complexes, advances in NMR methodology, such as methyl-TROSY, allow for the study of high-molecular-weight systems, making it an increasingly valuable tool in PROTAC research. chemrxiv.org
Computational Approaches in PROTAC Design and Mechanism Prediction
Computational modeling has become an indispensable tool in the design and optimization of PROTACs, including those based on pomalidomide derivatives. These methods can predict how a PROTAC will bind to its target proteins and the E3 ligase, thereby reducing the need for extensive and time-consuming experimental screening.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govtandfonline.com In the context of pomalidomide-based PROTACs, docking can be used to:
Predict the binding mode of the pomalidomide moiety to CRBN.
Predict the binding of the warhead to the target protein.
Model the entire ternary complex by docking the two proteins together in the presence of the PROTAC. nih.gov
Software such as MOE (Molecular Operating Environment) and tools like Rosetta are employed for these purposes. nih.govnih.govnih.gov For instance, docking studies have been used to design novel pomalidomide-based PROTACs targeting EGFR, with the binding free energies calculated to rank potential candidates. nih.govtandfonline.com
Molecular dynamics (MD) simulations provide a more dynamic view of the ternary complex by simulating the movements of atoms over time. nih.govresearchgate.netnih.gov MD simulations can:
Assess the stability of the predicted ternary complex. Unstable complexes are unlikely to be effective.
Reveal the conformational changes that occur upon complex formation.
Identify key interactions that stabilize the complex, which can then be targeted for optimization.
Explore the conformational landscape of the flexible linker, which is crucial for achieving a productive ternary complex. nih.gov
Various methods have been developed to model ternary complexes, some of which involve extensive conformational searches and simulations to identify the most stable and likely structures. nih.govacs.orgacs.org
Table 2: Computational Tools and Their Application in Pomalidomide PROTAC Research
| Computational Method | Application | Example Software/Platform |
| Molecular Docking | Prediction of binding modes of PROTACs and ternary complexes. nih.govnih.govtandfonline.comnih.gov | MOE, Rosetta nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Assessment of ternary complex stability and dynamics. nih.govresearchgate.netnih.gov | Not specified in provided context |
| Protein-Protein Docking | Generation of initial ternary complex models. acs.org | MEGADOCK researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While dedicated QSAR studies for pomalidomide-based PROTACs are still emerging, the principles of SAR are fundamental to their optimization.
The development of effective PROTACs often involves the synthesis and testing of a library of compounds with systematic variations in the warhead, linker, and E3 ligase ligand. researchgate.net The data from these studies, such as the degradation concentration (DC50) and maximum degradation (Dmax), can be used to build QSAR models. nih.gov
A QSAR model for pomalidomide-based PROTACs would typically involve:
Descriptor Calculation: A set of numerical descriptors representing the physicochemical properties (e.g., molecular weight, lipophilicity, number of rotatable bonds) and structural features of the PROTACs are calculated.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Once a predictive QSAR model is established, it can be used to:
Predict the activity of virtual or newly designed PROTACs, prioritizing the most promising candidates for synthesis.
Provide insights into the key structural features that influence degradation potency and selectivity.
Guide the optimization of the linker length and composition for improved ternary complex formation and better drug-like properties. explorationpub.com
For example, SAR studies have shown that modifications at the C5 position of the pomalidomide phthalimide ring can reduce off-target degradation of zinc finger proteins. researchgate.net This type of information is invaluable for building robust QSAR models to accelerate the development of safer and more effective pomalidomide-based PROTACs.
Preclinical Research Applications and Model Systems for Pomalidomide Co C6 Br Derived Protacs
In Vitro Efficacy in Relevant Cellular Models
The initial evaluation of Pomalidomide-CO-C6-Br-derived PROTACs begins with a comprehensive assessment of their activity in various cancer cell lines. These studies are crucial for determining the potency, selectivity, and mechanism of action of the PROTACs at a cellular level.
Evaluation of PROTAC Activity in Cancer Cell Line Panels
The cytotoxic and protein degradation activities of pomalidomide-based PROTACs have been evaluated across a diverse panel of human cancer cell lines. For instance, a series of novel PROTACs based on pomalidomide (B1683931) demonstrated greater effectiveness than the established EGFR inhibitor erlotinib (B232) in MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines. nih.govnih.gov One particular compound, compound 16, was notably potent, showing significantly higher activity than erlotinib across all four cell lines. nih.govnih.gov Another study highlighted a different pomalidomide hybrid, compound 2, which effectively induced apoptosis and inhibited the proliferation of MCF-7 breast cancer cells. researchgate.net
The activity of these PROTACs is not limited to solid tumors. In multiple myeloma (MM) cell lines, such as MM1.S and RPMI 8226, pomalidomide-containing PROTACs like ARV-825 have been shown to be effective. researchgate.net Similarly, CDK4/6-targeting PROTACs have been tested in various human and mouse cancer cell lines, revealing dose-dependent degradation of their targets. febscongress.org The versatility of the pomalidomide-based PROTAC platform is further underscored by its application in developing degraders for other significant cancer targets like B-Raf and SHP2, with demonstrated efficacy in relevant cell lines. researchgate.net
Table 1: In Vitro Activity of Pomalidomide-Based PROTACs in Cancer Cell Lines
| PROTAC | Target | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Compound 16 | EGFR | MCF-7, HepG-2, HCT-116, A549 | More active than erlotinib | nih.govnih.gov |
| Compound 2 | B-Raf | MCF-7 | Induces apoptosis, inhibits proliferation | researchgate.net |
| ARV-825 | BET proteins | MM1.S, RPMI 8226 | Induces degradation of BRD4 and c-MYC | researchgate.net |
| CDK4/6 PROTACs | CDK4/6 | Various human and mouse cancer cell lines | Dose-dependent degradation of CDK4/6 | febscongress.org |
| ZB-S-29 | SHP2 | MV4-11 | More effective than SHP099 in inhibiting cell growth | researchgate.net |
| 753b | BCL-xL/BCL-2 | NCI-H146 (SCLC) | More potent than navitoclax (B1683852) or DT2216+venetoclax | biorxiv.org |
Mechanistic Studies in Drug-Resistant Cellular Contexts
A significant advantage of PROTACs is their potential to overcome drug resistance. Pomalidomide-based PROTACs have been specifically investigated in cellular models of resistance to conventional therapies, including lenalidomide (B1683929). While pomalidomide itself is used to treat patients with lenalidomide-refractory multiple myeloma, the development of PROTACs offers a novel approach to tackle resistance. researchgate.netresearchgate.net
Studies have shown that depletion of CRBN, the E3 ligase engaged by pomalidomide, confers resistance to both lenalidomide and pomalidomide in multiple myeloma cells. nih.gov This highlights the critical role of CRBN in the activity of these agents. Consequently, pomalidomide-based PROTACs that rely on CRBN for their activity may face challenges in CRBN-deficient or mutated tumors. However, the development of next-generation PROTACs aims to address these limitations. For example, the pomalidomide-based BET degrader ARV-825 has shown activity in preclinical models of multiple myeloma, including those with resistance features. researchgate.net The competition between pomalidomide and ARV-825 for CRBN binding has been noted, with combinations being less active than ARV-825 alone in some contexts, suggesting that the PROTAC approach offers a distinct mechanism of action. researchgate.net
Impact on Downstream Signaling Pathways and Gene Expression Regulation
Pomalidomide-derived PROTACs exert their anticancer effects by degrading key oncoproteins, which in turn modulates critical downstream signaling pathways. A primary example is the targeting of BET proteins, such as BRD4, by PROTACs like ARV-825. This leads to a concentration- and time-dependent reduction in the expression of both BRD4 and the oncogene c-MYC in multiple myeloma cells. researchgate.net The degradation of BRD4 disrupts the transcriptional program that drives myeloma cell proliferation and survival.
In Vivo Preclinical Models for Mechanistic Validation
Xenograft Murine Models for Assessing Target Degradation and Systemic Effects
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical PROTAC research. These models have been instrumental in demonstrating the in vivo efficacy of pomalidomide-derived PROTACs. For example, a pomalidomide-based BET degrader, ARV-825, has demonstrated in vivo activity in a mouse model of multiple myeloma. researchgate.net
More recent studies with advanced PROTAC designs continue to utilize xenograft models to validate their therapeutic potential. For instance, a dual BCL-xL/BCL-2 degrader, 753b, was evaluated in NCI-H146 small-cell lung cancer xenograft models. The study confirmed the degradation of both BCL-xL and BCL-2 in the tumor tissues and demonstrated significant tumor growth delay. biorxiv.org Similarly, a STAT3 degrader, SD-36, which incorporates a CRBN ligand, achieved complete and continuous tumor suppression in a Molm-16 mouse xenograft model at well-tolerated doses. nih.gov These studies underscore the ability of pomalidomide-derived PROTACs to achieve systemic exposure and effectively degrade their intended targets in a whole-animal setting, leading to tangible antitumor effects.
Table 2: In Vivo Efficacy of Pomalidomide-Derived PROTACs in Xenograft Models
| PROTAC | Target | Xenograft Model | Key Findings | Reference |
|---|---|---|---|---|
| ARV-825 | BET proteins | Multiple Myeloma | Demonstrated in vivo activity | researchgate.net |
| 753b | BCL-xL/BCL-2 | NCI-H146 (SCLC) | Significant tumor growth delay; degradation of targets in tumor tissue | biorxiv.org |
| SD-36 | STAT3 | Molm-16 | Complete and continuous tumor suppression | nih.gov |
| dEP300-2 | EP300 | VCaP Prostate | Significant tumor growth inhibition | foghorntx.com |
Investigation of Immune Microenvironment Remodeling by Pomalidomide-Derived PROTACs in Animal Models
The pomalidomide component of these PROTACs is known for its immunomodulatory effects. nih.gov This raises the intriguing possibility that pomalidomide-derived PROTACs not only directly target cancer cells for degradation but also modulate the tumor immune microenvironment to enhance antitumor immunity. The bone marrow microenvironment plays a crucial role in supporting multiple myeloma growth and drug resistance. nih.gov
While specific studies focusing on the immune microenvironment remodeling by this compound-derived PROTACs are still emerging, the known immunomodulatory functions of pomalidomide provide a strong rationale for this line of investigation. Pomalidomide is known to enhance the activity of T cells and natural killer (NK) cells and to inhibit the production of immunosuppressive cytokines. nih.gov Therefore, it is hypothesized that PROTACs incorporating this moiety could similarly reshape the tumor microenvironment from an immunosuppressive to an immune-supportive state. This could involve reducing the number and function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting the infiltration and activation of cytotoxic T lymphocytes. nih.gov Future preclinical studies using immunocompetent animal models will be crucial to fully elucidate the impact of these PROTACs on the intricate interplay between the tumor and the immune system.
Synergistic Effects of Pomalidomide-Based Degraders in Combination with other Molecular Modulators in Preclinical Settings
The therapeutic efficacy of Proteolysis Targeting Chimeras (PROTACs) derived from pomalidomide can be significantly enhanced through combination with other molecular modulators. Preclinical studies have demonstrated synergistic anti-cancer activity when pomalidomide-based degraders are co-administered with other agents, targeting complementary pathways to induce cancer cell death and overcome drug resistance.
In preclinical models of multiple myeloma (MM), the combination of pomalidomide with the novel proteasome inhibitor marizomib (B1676077) has been shown to induce synergistic anti-MM activity. nih.gov This combination was effective in MM cell lines, primary patient cells resistant to other therapies, and in vivo MM xenograft models. nih.gov The synergistic effect is associated with the activation of caspase-8, caspase-9, and caspase-3, leading to apoptosis. nih.gov Furthermore, the combination downregulates key survival proteins such as cereblon (CRBN), IRF4, and MYC. nih.gov These findings provided the rationale for clinical trials combining these two agents for patients with relapsed and refractory multiple myeloma. nih.gov
Pomalidomide's immunomodulatory functions also create opportunities for synergy with immunotherapies. In a murine myeloma model, the combination of pomalidomide and dexamethasone (B1670325) with a dendritic cell (DC) vaccine resulted in a synergistic enhancement of antimyeloma activity. nih.gov This triple combination therapy was observed to skew the immunosuppressive tumor microenvironment towards an immune-supportive state by inhibiting immunosuppressive cells and enhancing the effector T-cell response. nih.gov
| Combination Agent | Cancer Model | Observed Synergistic Effects | Key Pathway Modulations |
|---|---|---|---|
| Marizomib (Proteasome Inhibitor) | Multiple Myeloma (in vitro and in vivo) | Enhanced cytotoxicity in MM cells, including bortezomib-resistant lines; inhibited tumor growth and prolonged survival in xenograft models. nih.gov | Activation of caspases (8, 9, 3); downregulation of CRBN, IRF4, MYC; suppression of proteasome activities. nih.gov |
| Dendritic Cell (DC) Vaccine + Dexamethasone | Murine Myeloma Model | Synergistic enhancement of antimyeloma immunity; prolonged survival. nih.gov | Inhibition of immune-suppressive cells; enhancement of Th1 immune response; reduction of vascular endothelial growth factor (VEGF). nih.gov |
Selectivity Profiling of this compound Based Degraders
While pomalidomide is a widely used E3 ligase recruiter for inducing the degradation of specific target proteins, its inherent biological activity can lead to the degradation of other proteins, known as off-targets. nih.govnih.gov The pomalidomide moiety itself functions as a molecular glue, recruiting naturally sensitive proteins, particularly zinc-finger (ZF) transcription factors like IKZF1 and GSPT1, to the cereblon (CRBN) E3 ligase for ubiquitination and subsequent degradation. nih.govacs.org This off-target degradation presents a significant challenge for the therapeutic application of pomalidomide-based PROTACs, as it can lead to unintended biological consequences. biorxiv.org Therefore, comprehensive selectivity profiling is a critical step in the preclinical development of PROTACs derived from this compound to ensure that the desired therapeutic effect is not compromised by off-target activities.
Assessment of Unintended Protein Degradation (Off-Targets) through Proteomic Approaches
Global proteomic analysis, primarily through mass spectrometry, is the principal method for assessing the selectivity of pomalidomide-based degraders and identifying unintended protein degradation. researchgate.netbiorxiv.org These techniques allow for an unbiased, system-wide quantification of protein abundance changes within a cell following treatment with a PROTAC. biorxiv.org
Researchers have developed specialized proteomic platforms to specifically identify the off-target substrates of degraders. researchgate.net One such approach involves creating a "selected off-target proteome" (SOTP) panel, which consists of proteins selected based on genetic and pharmacological evidence, to screen for liabilities. researchgate.net By quantifying protein levels across a panel of human cell lines that collectively express the majority of these SOTP proteins, a comprehensive off-target profile can be generated. researchgate.net
To distinguish direct, degrader-induced degradation from secondary, downstream effects of target depletion, specialized workflows have been developed. biorxiv.org One such method, known as degradome analysis, uses a pulse-labeling technique with stable isotope-labeled amino acids to specifically track and quantify the degradation of proteins that were present before the addition of the drug, effectively filtering out changes from altered protein synthesis. biorxiv.org
High-throughput screening platforms have also been established to specifically interrogate the degradation of known pomalidomide-sensitive ZF proteins. nih.govbiorxiv.org These assays often use reporter systems, such as ZF degrons fused to enhanced green fluorescent protein (eGFP), where a decrease in fluorescence indicates degradation. biorxiv.org This allows for rapid profiling of numerous PROTACs to assess their off-target degradation propensity. biorxiv.org
| Common Off-Target Protein | Protein Family/Function | Significance |
|---|---|---|
| IKZF1 (Ikaros) | Zinc-Finger (ZF) Transcription Factor | A well-established neosubstrate of pomalidomide, crucial for lymphocyte development. nih.gov |
| IKZF3 (Aiolos) | Zinc-Finger (ZF) Transcription Factor | Another primary neosubstrate of immunomodulatory drugs (IMiDs) like pomalidomide. |
| ZFP91 | Zinc-Finger (ZF) Protein | Identified as a common off-target of pomalidomide-based PROTACs in high-throughput screens. biorxiv.org |
| GSPT1 | Translation Termination Factor | A known off-target of certain molecular glues, whose degradation can have profound effects on protein homeostasis. biorxiv.org |
Design Strategies for Minimizing Off-Target Degradation by Pomalidomide Moiety
A primary concern with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc-finger (ZF) proteins, which can have significant biological implications. nih.gov Research has focused on rationally designing the pomalidomide moiety to abrogate this activity while preserving its ability to recruit the CRBN E3 ligase for the degradation of the intended target.
A key strategy involves the modification of the phthalimide (B116566) ring of pomalidomide. nih.govbiorxiv.org The glutarimide (B196013) ring of pomalidomide binds deep within a pocket on CRBN, leaving the phthalimide ring more solvent-exposed and available for interaction with neosubstrates like ZF proteins. biorxiv.org Systematic evaluation has revealed that introducing chemical modifications at specific positions on this ring can sterically hinder the binding of off-target ZF proteins without disrupting the crucial interaction with CRBN.
Specifically, studies have shown that adding modifications of an appropriate size to the C5 position of the phthalimide ring is highly effective at reducing off-target ZF degradation. nih.govnih.govresearchgate.net In contrast, identical modifications at the C4 position were found to be less effective. biorxiv.org By applying these design principles, researchers have successfully developed PROTACs targeting proteins like the anaplastic lymphoma kinase (ALK) oncoprotein with enhanced potency and minimal off-target degradation. nih.govbiorxiv.org This approach demonstrates that rational, structure-guided modifications to the E3 ligase recruiter can significantly improve the selectivity profile of the resulting PROTAC.
| Design Strategy | Rationale | Outcome |
|---|---|---|
| Substitution at C5-position of the phthalimide ring | The C5 position is solvent-exposed and modifications can create steric hindrance, preventing the binding of off-target Zinc-Finger proteins to the pomalidomide-CRBN complex. nih.govbiorxiv.org | Reduced degradation of off-target ZF proteins (e.g., ZFP91) while maintaining or even enhancing on-target degradation potency. nih.govbiorxiv.org |
| Varying linker attachment point | The exit vector from the pomalidomide moiety can influence the ternary complex formation with off-target proteins. biorxiv.org | PROTACs with certain exit vectors (e.g., arylamine, ether) showed greater off-target ZF degradation, informing future linker design. biorxiv.org |
Future Directions and Conceptual Advances in Pomalidomide Co C6 Br Derived Protac Research
Development of Next-Generation Pomalidomide (B1683931) Analogs with Enhanced CRBN Engagement
A critical avenue of research is the development of novel pomalidomide analogs that exhibit improved binding affinity and specificity for CRBN, which can translate to more potent and selective protein degradation. While pomalidomide itself binds to CRBN with reasonable affinity, next-generation analogs are being engineered to optimize this interaction and to mitigate off-target effects. nih.govrsc.org
One strategy involves modifications to the phthalimide (B116566) ring of pomalidomide. Research has shown that substitutions at the C5 position can significantly impact the degradation profile of the resulting PROTACs. For instance, certain modifications at this position have been found to reduce the off-target degradation of endogenous zinc-finger proteins, a known liability of some pomalidomide-based degraders. aacrjournals.org This is achieved by creating steric hindrance that prevents the binding of these off-targets to the CRBN-PROTAC complex, without compromising the engagement of the intended protein of interest.
Another approach is the development of Cereblon E3 Ligase Modulators (CELMoDs) with inherently higher affinity for CRBN. Compounds like iberdomide (B608038) have demonstrated a stronger binding to CRBN compared to pomalidomide, leading to more efficient degradation of neosubstrates such as Ikaros and Aiolos. researchgate.net This enhanced engagement can be particularly beneficial for overcoming resistance mechanisms where CRBN expression is downregulated.
Furthermore, researchers are exploring non-phthalimide-based CRBN ligands to improve the physicochemical properties and stability of PROTACs. For example, fluorinated benzamide (B126) derivatives have been shown to exhibit increased binding affinity for CRBN. acs.org These novel scaffolds can offer advantages in terms of synthetic accessibility and the ability to fine-tune the three-dimensional orientation of the PROTAC, potentially leading to improved ternary complex formation and degradation efficacy.
The development of pomalidomide-based homo-PROTACs represents another innovative strategy. These molecules consist of two pomalidomide units linked together and have been shown to induce the degradation of CRBN itself. nih.gov This approach could be valuable for studying the dynamics of the CRBN pathway and may have therapeutic applications in contexts where CRBN is overexpressed or acts as a dependency factor.
Table 1: Comparison of CRBN Binding Affinities for Pomalidomide and its Analogs
| Compound | Modification | Reported IC50 for CRBN Binding (μM) | Key Finding | Reference |
| Pomalidomide | - | ~3 | Baseline affinity for CRBN. | rsc.org |
| Lenalidomide (B1683929) | Related immunomodulatory drug | ~3 | Similar affinity to pomalidomide. | nih.gov |
| Iberdomide | CELMoD | Higher than pomalidomide | Enhanced CRBN engagement and more efficient neosubstrate degradation. | researchgate.net |
| Fluorinated Benzamide Derivative | Non-phthalimide scaffold | Increased affinity vs. non-fluorinated analog | Introduction of fluorine can enhance CRBN binding. | acs.org |
Exploration of Novel Linker Chemistries and Bifunctional Conjugation Strategies
The linker component of a PROTAC, such as the -CO-C6-Br moiety in Pomalidomide-CO-C6-Br, is not merely a passive spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the degrader. The exploration of novel linker chemistries is a key area of future research.
The length and composition of the linker are critical parameters. aacrjournals.orgresearchgate.net Linkers that are too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, overly long or flexible linkers can result in a high entropic penalty upon complex formation, reducing the efficiency of degradation. The optimal linker length is target-dependent and often requires empirical determination through the synthesis and testing of a library of PROTACs with varying linker lengths. aacrjournals.orgresearchgate.net
The chemical nature of the linker also significantly influences the properties of the PROTAC. While simple alkyl chains and polyethylene (B3416737) glycol (PEG) linkers are commonly used due to their synthetic tractability, there is a growing interest in more rigid and functionalized linkers. researchgate.netresearchgate.net Rigid linkers, such as those incorporating cyclic structures like piperazines or piperidines, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. researchgate.net This can lead to improved potency and selectivity.
Photo-cleavable linkers represent an innovative strategy to achieve spatiotemporal control over protein degradation. These linkers can be cleaved by light of a specific wavelength, releasing the active PROTAC only in the desired location and at the desired time. This approach can minimize off-target effects and toxicity.
Bifunctional conjugation strategies are also evolving. The traditional approach involves a multi-step synthesis where the linker is sequentially attached to the pomalidomide analog and the target protein ligand. More convergent and efficient methods, such as "click chemistry," are being increasingly employed. researchgate.net The use of an azide-alkyne cycloaddition reaction allows for the rapid assembly of a diverse library of PROTACs from a set of pre-functionalized building blocks. This facilitates the rapid exploration of the structure-activity relationship (SAR) for the linker and the identification of optimal degrader molecules.
Table 2: Overview of Novel Linker Strategies in PROTAC Development
| Linker Strategy | Description | Potential Advantages | Reference |
| Rigid Linkers | Incorporation of cyclic moieties (e.g., piperazine, piperidine) to reduce conformational flexibility. | Improved ternary complex stability, enhanced potency and selectivity. | researchgate.net |
| Photo-cleavable Linkers | Linkers that can be cleaved by light to release the active PROTAC. | Spatiotemporal control of protein degradation, reduced off-target effects. | researchgate.net |
| "Click Chemistry" Conjugation | Use of highly efficient and specific reactions, like azide-alkyne cycloaddition, for PROTAC assembly. | Rapid synthesis of PROTAC libraries, efficient exploration of SAR. | researchgate.net |
| Hydrophilic Linkers (e.g., PEG) | Incorporation of polyethylene glycol chains to improve solubility. | Enhanced aqueous solubility and cell permeability. | researchgate.net |
Advancements in High-Throughput Screening and Computational Design for Pomalidomide-Based Degrader Libraries
The discovery and optimization of pomalidomide-based PROTACs have been significantly accelerated by advancements in high-throughput screening (HTS) and computational design methodologies. These approaches enable the rapid evaluation of large libraries of degraders and provide valuable insights for rational design.
HTS platforms have been developed to assess the degradation of target proteins in a cellular context. aacrjournals.org One such platform utilizes an automated imaging screen to monitor the degradation of green fluorescent protein (GFP)-tagged zinc-finger degrons in response to treatment with pomalidomide-based PROTACs. aacrjournals.org This allows for the rapid identification of compounds that induce off-target degradation and facilitates the development of more selective degraders. Another HTS method employs a dual-reporter system, where the target protein is fused to a luciferase reporter and a fluorescent protein is used as an internal control. nih.gov This system enables the rapid and quantitative assessment of protein degradation in a plate-based format.
DNA-encoded library (DEL) technology has emerged as a powerful tool for the synthesis and screening of vast numbers of PROTAC molecules. acs.orgnih.gov In this approach, each potential PROTAC molecule is tagged with a unique DNA barcode. This allows for the parallel synthesis and affinity-based selection of millions or even billions of compounds against the target protein and E3 ligase, greatly accelerating the discovery of novel and potent degraders. acs.orgnih.gov
Computational methods, including machine learning and artificial intelligence, are playing an increasingly important role in the design of pomalidomide-based degrader libraries. researchgate.netresearchgate.net These in silico approaches can be used to predict the degradability of a target protein, model the three-dimensional structure of the ternary complex, and predict the physicochemical properties of PROTACs, such as cell permeability. nih.govresearchgate.netresearchgate.net By integrating these computational tools into the design-build-test-learn cycle, researchers can more efficiently navigate the vast chemical space of PROTACs and prioritize the synthesis of compounds with a higher probability of success.
Table 3: High-Throughput and Computational Methods in Pomalidomide-Based PROTAC Research
| Method | Description | Application in PROTAC Research | Reference |
| Automated Imaging Screen | High-content imaging of cells expressing fluorescently tagged proteins. | Screening for on-target and off-target protein degradation. | aacrjournals.org |
| Dual-Reporter System | Cellular assay using luciferase and fluorescent reporters. | High-throughput quantification of target protein degradation. | nih.gov |
| DNA-Encoded Library (DEL) Technology | Synthesis and screening of large libraries of DNA-barcoded molecules. | Rapid discovery of novel PROTACs with high affinity for the ternary complex. | acs.orgnih.gov |
| Machine Learning (ML) | Use of algorithms to learn from data and make predictions. | Predicting protein degradability, cell permeability, and optimizing PROTAC design. | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Molecular Docking and Dynamics | Computational simulation of molecular interactions. | Modeling the structure and stability of the ternary complex to guide rational design. | researchgate.net |
Mechanistic Dissection of Resistance Mechanisms to Pomalidomide-Based Degraders
As with any targeted therapy, the development of resistance is a significant clinical challenge for pomalidomide-based degraders. Understanding the molecular mechanisms underlying resistance is crucial for developing strategies to overcome it and to design next-generation PROTACs with a more durable response.
A primary mechanism of acquired resistance involves alterations in the components of the E3 ligase machinery. aacrjournals.orgresearchgate.net Mutations or downregulation of CRBN are frequently observed in cells that have become resistant to pomalidomide-based PROTACs. aacrjournals.orgresearchgate.netnih.gov These genetic changes can prevent the PROTAC from effectively recruiting the E3 ligase, thereby abrogating its ability to induce protein degradation. Similarly, mutations in other components of the Cullin-RING ligase (CRL) complex, such as CUL4, can also lead to resistance. nih.gov
Target-related resistance mechanisms can also emerge. Mutations in the target protein that prevent the binding of the PROTAC's warhead are a potential, though less commonly observed, mode of resistance. aacrjournals.org More frequently, resistance can arise from the upregulation of the target protein, which can overwhelm the degradation capacity of the PROTAC.
CRBN-independent resistance mechanisms have also been identified. For instance, alterations in downstream signaling pathways can compensate for the loss of the target protein, rendering the cells insensitive to the PROTAC's effects. One study identified the tumor necrosis factor receptor-associated factor 2 (TRAF2) as a factor whose inactivation can lead to resistance to pomalidomide, even in the presence of functional CRBN and target degradation. ashpublications.org
The competition for CRBN binding by endogenous substrates can also influence the efficacy of pomalidomide-based degraders and contribute to resistance. frontiersin.org Overexpression of a high-affinity endogenous substrate could sequester CRBN, making it less available for the PROTAC-mediated degradation of the intended target.
To circumvent E3 ligase-mediated resistance, novel degradation technologies are being explored. One such approach is hydrophobic tagging, where a hydrophobic moiety is attached to the target protein ligand instead of an E3 ligase binder. These molecules are thought to induce protein degradation by mimicking misfolded proteins, thereby engaging the cellular chaperone and protein quality control machinery in an E3 ligase-independent manner. acs.org
Table 4: Mechanisms of Resistance to Pomalidomide-Based PROTACs
| Resistance Mechanism | Molecular Basis | Consequence | Reference |
| E3 Ligase Alteration | Mutations, deletions, or downregulation of CRBN or other CRL4 components (e.g., CUL4). | Impaired recruitment of the E3 ligase, leading to a loss of degradation activity. | aacrjournals.orgresearchgate.netnih.gov |
| Target Protein Alteration | Mutations in the PROTAC binding site or upregulation of the target protein. | Reduced PROTAC binding or overwhelming of the degradation machinery. | aacrjournals.orgnih.gov |
| CRBN-Independent Mechanisms | Alterations in downstream signaling pathways (e.g., TRAF2 inactivation). | Compensation for the loss of the target protein, leading to cell survival. | ashpublications.org |
| Endogenous Substrate Competition | Overexpression of high-affinity endogenous CRBN substrates. | Reduced availability of CRBN for the PROTAC-target complex. | frontiersin.org |
| Alternative Degradation Pathways | Development of E3 ligase-independent degradation mechanisms (e.g., hydrophobic tagging). | Bypassing the need for CRBN and overcoming resistance due to its alteration. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
